molecular formula C38H45N7O9S B15170103 L-Asparaginyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-tyrosine CAS No. 883969-66-2

L-Asparaginyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-tyrosine

Cat. No.: B15170103
CAS No.: 883969-66-2
M. Wt: 775.9 g/mol
InChI Key: CATPJRZSDVSCIX-QDNWXXHKSA-N
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Description

L-Asparaginyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-tyrosine is a complex peptide composed of five amino acids: L-asparagine, L-tyrosine, L-tryptophan, L-methionine, and another L-tyrosine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Asparaginyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, biotechnological methods using recombinant DNA technology can be employed to produce peptides in microbial systems.

Chemical Reactions Analysis

Types of Reactions

L-Asparaginyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various reagents like N-hydroxysuccinimide (NHS) esters can be used for functional group substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide or sulfone, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

L-Asparaginyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-tyrosine has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Asparaginyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-tyrosine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For instance, it may inhibit or activate signaling pathways involved in cell growth, apoptosis, or immune responses. The exact molecular targets and pathways depend on the specific biological context and the peptide’s structure.

Comparison with Similar Compounds

Similar Compounds

  • L-Asparaginyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-tryptophan
  • L-Asparaginyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-phenylalanine
  • L-Asparaginyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-leucine

Uniqueness

L-Asparaginyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-tyrosine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of two tyrosine residues may enhance its ability to participate in aromatic interactions and hydrogen bonding, influencing its biological activity and stability.

Properties

CAS No.

883969-66-2

Molecular Formula

C38H45N7O9S

Molecular Weight

775.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C38H45N7O9S/c1-55-15-14-29(35(50)45-32(38(53)54)17-22-8-12-25(47)13-9-22)42-37(52)31(18-23-20-41-28-5-3-2-4-26(23)28)44-36(51)30(16-21-6-10-24(46)11-7-21)43-34(49)27(39)19-33(40)48/h2-13,20,27,29-32,41,46-47H,14-19,39H2,1H3,(H2,40,48)(H,42,52)(H,43,49)(H,44,51)(H,45,50)(H,53,54)/t27-,29-,30-,31-,32-/m0/s1

InChI Key

CATPJRZSDVSCIX-QDNWXXHKSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)N)N

Canonical SMILES

CSCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)N)N

Origin of Product

United States

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